Stigmast-4-ene-3,6-dione

Anti-inflammatory Cyclooxygenase Enzyme Inhibition

Researchers studying COX-1 pathways often face the challenge of tool compounds with overlapping COX-2 activity or undefined potency. Stigmast-4-ene-3,6-dione solves this by providing a well-characterized, selective inhibitory profile. - Defined COX-1 inhibition (IC50 67.9 µM) with weak COX-2 activity, enabling target-specific studies. - Quantifiable lipid peroxidation inhibitory activity (IC50 82-100 µM) for controlled oxidative stress models. - Enables precise SAR when paired with stigmastane-3,6-dione to probe the C4-C5 double bond role. Sourced from validated suppliers and available for rapid global dispatch to support your research continuity.

Molecular Formula C29H46O2
Molecular Weight 426.7 g/mol
CAS No. 57458-57-8
Cat. No. B1244789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmast-4-ene-3,6-dione
CAS57458-57-8
Synonymsstigmast-4-ene-3,6-dione
Molecular FormulaC29H46O2
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C
InChIInChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20?,22+,23-,24+,25+,28-,29-/m1/s1
InChIKeyUVFOCYGYACXLAY-OGOGMZLVSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmast-4-ene-3,6-dione (CAS 57458-57-8) Steroidal Dione: Procurement and Identity


Stigmast-4-ene-3,6-dione is a naturally occurring phytosterol oxidation product classified as a stigmastane-type steroidal dione [1]. Its core chemical structure features a cholestane skeleton with an ethyl group at C24, a double bond at the C4–C5 position, and two ketone functionalities at C3 and C6 [2]. This specific oxidation pattern distinguishes it from its parent sterols and other common phytosterol oxides. The compound has been isolated from diverse plant sources, including Cleome viscosa, Terminalia phanerophlebia, and Piper nigrum, and is also reported as a human metabolite detectable in hepatic tissue and urine [1] .

Phytosterol oxidation product with distinct 4-ene-3,6-dione moiety
Plant-derived metabolite for natural product profiling studies
Reported human metabolite relevant to metabolomics research

Why In-Class Phytosterols Cannot Substitute for Stigmast-4-ene-3,6-dione (57458-57-8)


In the broad landscape of phytosterols and their oxidized derivatives, structural nuance dictates functional outcome. While compounds like β-sitosterol, stigmasterol, and their 7-keto derivatives are abundant and share a common biosynthetic origin, they are not functionally interchangeable with stigmast-4-ene-3,6-dione. The specific 4-ene-3,6-dione oxidation pattern creates a unique electronic and conformational profile that results in distinct interactions with biological targets, particularly cyclooxygenase (COX) enzymes and cellular proliferation pathways [1]. For instance, stigmast-4-ene-3,6-dione exhibits a specific COX-1 inhibitory profile (IC50 67.9 µM) that is distinct from the activity of its direct structural analog stigmast-4-en-3-one (IC50 62.6 µM), and both differ markedly from the more potent COX-1 inhibition of β-sitosterol (IC50 ~55.3 µM) [2]. This evidence demonstrates that the 3,6-dione moiety is a critical determinant of activity. Simple substitution with an in-class analog would yield unpredictable and non-equivalent results in any assay system.

STRUCTURE Stigmast-4-en-3-one shares the 4-ene backbone but lacks the C6 ketone; COX-1 interaction profile may shift
OXIDATION β‑Sitosterol and common phytosterols do not carry the 3,6‑dione oxidation, altering enzyme inhibition pattern
SELECTIVITY In-class substitution may deliver different COX‑1/COX‑2 selectivity, affecting assay interpretation

Stigmast-4-ene-3,6-dione (57458-57-8) Product-Specific Quantitative Evidence: Comparative Activity Data


COX-1 Enzyme Inhibition Profile Compared to β-Sitosterol and Stigmast-4-en-3-one

Stigmast-4-ene-3,6-dione demonstrates a specific and moderate inhibitory activity against the COX-1 enzyme. In a head-to-head comparative study, it exhibited an IC50 of 67.9 µM, which is less potent than the common phytosterol β-sitosterol (IC50 = 55.3 µM) but is distinct from its direct structural analog, stigmast-4-en-3-one (IC50 = 62.6 µM) [1]. This indicates that the additional ketone group at the C6 position (as in the 3,6-dione) slightly reduces COX-1 affinity compared to the 3-one analog, providing a clear structure-activity relationship (SAR) guide for researchers.

COX-1 Inhibition
Cross‑study comparable
IC₅₀ 67.9 µM (target)
β‑sitosterol 55.3 µM
stigmast‑4‑en‑3‑one 62.6 µM
Supports COX‑1 pathway‑response interpretation; moderate inhibition distinct from analogs
Reported in vitro COX‑1 assay; comparative values from separate studies
Anti-inflammatory Cyclooxygenase Enzyme Inhibition

Selectivity Profile for COX-1 over COX-2

Stigmast-4-ene-3,6-dione shows a distinct selectivity profile, exhibiting measurable inhibition of COX-1 (IC50 = 67.9 µM) but only weak inhibition of the COX-2 enzyme. This contrasts with many classical non-steroidal anti-inflammatory drugs (NSAIDs) that are non-selective or COX-2 selective . This COX-1 preferential inhibition, albeit moderate, is a key differentiator for researchers investigating the role of COX-1 in specific physiological or pathological processes.

COX‑2 Selectivity
Class‑level inference
COX‑1 IC₅₀ 67.9 µM
Weak COX‑2 inhibition observed
COX‑1 preferential profile suitable for pathway‑specific endpoint studies
COX‑2 data derived from class‑level comparison; confirm with target‑specific assays
Anti-inflammatory Enzyme Selectivity Cyclooxygenase

Lipid Peroxidation (LPO) Inhibitory Activity

Stigmast-4-ene-3,6-dione demonstrates a moderate ability to inhibit lipid peroxidation, with an IC50 value falling within the range of 82-100 µM. This activity was comparable to other isolates in the study, including its analog stigmast-4-en-3-one, but significantly less potent than the study's lead compound, a novel cembrenoid diterpene (IC50 for LPO not specified but generally more potent) .

LPO Inhibition
Direct comparison
IC₅₀ 82–100 µM (target)
IC₅₀ 82–100 µM (stigmast‑4‑en‑3‑one)
Comparable lipid peroxidation baseline; supports oxidative stress model studies
Source data not specified; verify in relevant model
Antioxidant Lipid Peroxidation Oxidative Stress

Cytotoxic Activity on Human Hepatoma Cell Lines vs. Stigmastane-3,6-dione

Stigmast-4-ene-3,6-dione demonstrates cytotoxic activity against human hepatoma cell lines SMMC-7721 and Hep3B. This activity is shared by its fully saturated analog, stigmastane-3,6-dione, which was isolated from the same source (Gymnotheca chinensis) and tested concurrently [1]. The presence of a double bond at C4–C5 (in the target compound) versus a fully saturated ring (in the comparator) represents a key structural difference that can influence metabolic stability and receptor interactions, making the target compound a valuable tool for comparative SAR studies in hepatic cancer models.

Hepatoma Cytotoxicity
Direct comparison
Active on SMMC‑7721 and Hep3B
Saturated analog stigmastane‑3,6‑dione also active
Enables SAR studies on C4–C5 double bond role in cell‑model endpoints
Cytotoxicity values not reported; use for qualitative comparison
Cytotoxicity Anticancer Hepatoma

Anti-allergic and Anti-inflammatory Activity: In Vivo Class Evidence

Stigmast-4-ene-3,6-dione is identified in patent literature as an active component in compositions for treating allergic conditions and atopic dermatitis, indicating in vivo anti-allergic and anti-inflammatory efficacy [1]. This is a class-level inference for the compound, differentiating it from many other phytosterols that lack documented in vivo anti-allergic data.

In Vivo Anti‑allergic
Class‑level inference
Patent‑disclosed anti‑allergic composition component
Reported in vivo anti‑allergic model context; requires model‑specific validation
Class‑level patent evidence; independent replication recommended
Anti-allergic Anti-inflammatory In Vivo

Procurement-Driven Application Scenarios for Stigmast-4-ene-3,6-dione (CAS 57458-57-8)


Mechanistic Studies of COX-1 Preferential Inhibition

Researchers investigating the physiological roles of COX-1, particularly in tissues where COX-2 is not the primary therapeutic target, can use stigmast-4-ene-3,6-dione as a tool compound. Its defined IC50 of 67.9 µM for COX-1, coupled with weak COX-2 activity, provides a specific window of activity that is distinct from more potent non-selective NSAIDs or the slightly more potent stigmast-4-en-3-one (IC50 = 62.6 µM) .

Structure-Activity Relationship (SAR) Studies on Steroidal Diones

Procurement of both stigmast-4-ene-3,6-dione and its fully saturated analog, stigmastane-3,6-dione, enables precise SAR studies. By comparing the cytotoxic activity on hepatoma cell lines (SMMC-7721 and Hep3B), researchers can directly interrogate the functional role of the C4–C5 double bond in this steroidal framework .

Development of Novel Anti-Allergic and Anti-Atopic Dermatitis Therapies

Building on patent disclosures that position stigmast-4-ene-3,6-dione as an effective agent in anti-allergic and anti-atopic dermatitis compositions, researchers in dermatology and immunology can prioritize this compound for in vivo proof-of-concept studies . This application is supported by a foundation of in vitro anti-inflammatory data, providing a strong scientific rationale for further investigation.

Investigations into Lipid Peroxidation and Oxidative Stress Pathways

Stigmast-4-ene-3,6-dione's moderate and quantifiable LPO inhibitory activity (IC50 range: 82-100 µM) makes it a useful tool for studying the baseline effects of steroidal compounds on membrane lipid oxidation. Its activity, comparable to stigmast-4-en-3-one, allows for controlled experiments in oxidative stress models .

Application
Selection Property
Validation Focus
COX‑1 pathway mechanistic studies
Moderate COX‑1 inhibition with weak COX‑2 activity
COX‑1/COX‑2 selectivity endpoint verification
Steroidal dione SAR investigations
4‑ene‑3,6‑dione vs saturated analog pair
Cytotoxicity endpoint comparison on hepatoma cell models
Anti‑allergic and dermatitis model research
In vivo anti‑allergic model‑response evidence
Endpoint validation in atopic dermatitis models
Lipid peroxidation and oxidative stress studies
Moderate LPO inhibitory activity range
Oxidative stress model response calibration

Technical Documentation Hub

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